6-(Propylthio)purine
Overview
Description
6-(Propylthio)purine is a purine derivative with the molecular formula C8H10N4S. It is characterized by the presence of a propylthio group attached to the sixth position of the purine ring. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Scientific Research Applications
6-(Propylthio)purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of bio-based ionic liquids
Safety and Hazards
The safety data sheet for 6-(Propylthio)purine provides detailed information on handling, storage, and disposal . It includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is structurally similar to other thiopurines like mercaptopurine . Mercaptopurine targets the enzyme thiopurine S-methyltransferase (TPMT), which is responsible for the intracellular metabolism of mercaptopurine . It’s plausible that 6-(Propylthio)purine may have a similar target.
Mode of Action
Drawing parallels from mercaptopurine, it likely acts as an antimetabolite, interfering with nucleic acid synthesis by inhibiting purine metabolism . It may also inhibit the enzyme TPMT, affecting the intracellular metabolism of the drug .
Biochemical Pathways
Mercaptopurine, a related compound, affects purine metabolism . It’s reasonable to hypothesize that this compound might also impact similar pathways. Purine metabolism affects a broad range of cellular processes, including energy production and DNA/RNA synthesis .
Pharmacokinetics
Mercaptopurine, a related compound, undergoes extensive intracellular metabolism to produce thionucleotides, active metabolites with cytotoxic and immunosuppressive properties . The bioavailability of these metabolites is determined by several enzymes, including TPMT .
Result of Action
Related thiopurines like mercaptopurine have been found active against human leukemias . They interfere with nucleic acid biosynthesis and inhibit purine metabolism, which can lead to cell death .
Action Environment
Gut microbes have been found to influence host global purine homeostasis and serum uric acid levels , suggesting that the gut microbiome could potentially influence the action of purine analogs like this compound.
Biochemical Analysis
Biochemical Properties
For instance, purines are involved in the biosynthesis of nucleotides such as ATP, ADP, and adenosine, which are key molecules controlling intracellular energy homeostasis and nucleotide synthesis .
Cellular Effects
The specific cellular effects of 6-(Propylthio)purine are currently unknown. Purines have been shown to have significant effects on various types of cells and cellular processes. For example, purines can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Purines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on purine-starved parasites have shown that purine transporters and enzymes involved in acquisition at the cell surface are upregulated within a few hours of purine removal from the media .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on purine analogs have shown significant analgesic and anti-inflammatory activities .
Metabolic Pathways
This compound is likely to be involved in the purine metabolic pathway, which includes several enzymes and cofactors . Purine metabolism is a complex process that involves the synthesis and degradation of purines .
Transport and Distribution
Studies have shown that purine transport and salvage are increased in cells with inhibited electron transport chains .
Subcellular Localization
Purines and their derivatives are known to be localized in various subcellular compartments, including the cytoplasm and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Propylthio)purine typically involves the reaction of purine with propylthiol in the presence of a suitable catalyst. One common method includes the use of dimethylformamide (DMF) as a solvent and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Propylthio)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted purine derivatives.
Comparison with Similar Compounds
6-Mercaptopurine: Another purine derivative with a thiol group at the sixth position.
6-Thioguanine: Similar structure with a thioguanine group.
Hypoxanthine: A naturally occurring purine derivative with a hydroxyl group at the sixth position.
Uniqueness: 6-(Propylthio)purine is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with biological targets compared to other purine derivatives .
Properties
IUPAC Name |
6-propylsulfanyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h4-5H,2-3H2,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLUVMLJJNTHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212047 | |
Record name | Purine, 6-(propylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6288-93-3 | |
Record name | 6-(Propylthio)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6288-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Propylthio)purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006288933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Propylthio)purine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine, 6-(propylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(PROPYLTHIO)PURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYX84RD9BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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